REACTION_SMILES
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[Br:16][c:17]1[n:18][cH:19][c:20]([Br:23])[cH:21][cH:22]1.[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[F:6][c:7]1[cH:8][c:9]([OH:13])[cH:10][cH:11][cH:12]1.[H-:14].[Na+:15].[OH2:24]>>[F:6][c:7]1[cH:8][c:9]([O:13][c:17]2[n:18][cH:19][c:20]([Br:23])[cH:21][cH:22]2)[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1cccc(Oc2ccc(Br)cn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |